Engineering Metabolic Stability: A Technical Guide to Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5)
Engineering Metabolic Stability: A Technical Guide to Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5)
Executive Summary
In modern drug discovery, overcoming poor pharmacokinetic (PK) profiles is as critical as optimizing target binding affinity. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a highly specialized, sterically hindered secondary amine used as a building block to engineer metabolic stability into drug scaffolds. By leveraging the extreme steric bulk of an isopropyl group and an ortho-tolyl ring adjacent to an N-methylamine, medicinal chemists can design amides that resist enzymatic degradation and lock molecules into specific bioactive conformations.
This whitepaper provides an in-depth technical analysis of CAS 1183571-66-5, detailing its physicochemical properties, its role in modulating pharmacokinetics, and field-proven, self-validating experimental protocols for overcoming the synthetic challenges associated with highly hindered coupling reactions.
Physicochemical & Structural Profiling
The unique utility of CAS 1183571-66-5 stems directly from its dense structural topology. The central chiral carbon (C1) is bonded to three bulky substituents: an ortho-tolyl group, an isopropyl group, and a secondary N-methylamine[1]. This creates a highly restricted spatial environment that significantly lowers the nucleophilicity of the amine while simultaneously increasing the lipophilicity of the resulting adducts.
Table 1: Core Chemical Properties
| Property | Value |
| Chemical Name | Methyl[2-methyl-1-(2-methylphenyl)propyl]amine |
| CAS Registry Number | 1183571-66-5 |
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| Exact Mass | 177.1517 g/mol [1] |
| SMILES String | CC1=CC=CC=C1C(C(C)C)NC[1] |
| Physical Form | Liquid (Room Temperature) |
Strategic Applications: Pharmacokinetics & Steric Shielding
The Mechanism of Metabolic Resistance
A primary failure point for clinical candidates is rapid hepatic clearance driven by Cytochrome P450 (CYP450) enzymes and amidases. Incorporating CAS 1183571-66-5 into a drug candidate introduces profound steric hindrance around the resulting amide bond.
Research demonstrates that the introduction of steric hindrance around amine moieties successfully increases resistance to metabolic modifications, such as N-dealkylation or oxidation, by physically preventing the molecule from properly orienting within the catalytic heme center of metabolic enzymes[2]. The ortho-methyl group on the phenyl ring and the adjacent isopropyl group act as a "steric shield," drastically increasing the in vivo half-life ( t1/2 ) of the compound.
Mechanism of steric shielding preventing CYP450-mediated metabolic degradation.
Experimental Methodologies: Self-Validating Protocols
Protocol A: Amide Bond Formation with Highly Hindered Amines
The Challenge: Standard coupling reagents (e.g., EDC/HOBt, HATU) generate bulky active esters (like OAt or OBt). The extreme steric bulk of CAS 1183571-66-5 prevents the amine from nucleophilically attacking these large intermediates, leading to failed reactions or trace yields. The Solution: In situ generation of acyl fluorides . The fluorine atom is exceptionally small, and acyl fluorides are highly electrophilic yet stable to hydrolysis, allowing for coupling at elevated temperatures to overcome the steric activation energy barrier[3].
Step-by-Step Workflow:
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Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
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Self-Validation Check 1: Quench a 5 µL aliquot in methanol. LC-MS must show >95% conversion to the methyl ester, confirming the complete formation of the acyl fluoride intermediate.
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Coupling: Add Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) (1.5 eq) to the reaction mixture. Elevate the temperature to 80°C and stir for 12 hours.
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Self-Validation Check 2: Monitor via LC-MS. The reaction is complete when the acyl fluoride mass disappears and the product mass plateaus.
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Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
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Structural Confirmation: Purify via flash chromatography.
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Self-Validation Check 3: Perform high-temperature 1H -NMR (e.g., at 90°C in DMSO- d6 ). Due to restricted rotation around the hindered C-N bond, room-temperature NMR will likely show complex rotameric mixtures. High-temp NMR ensures coalescence into a single, clean structural spectrum.
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Workflow for synthesizing hindered amides using acyl fluoride intermediates.
Protocol B: Chiral Resolution via Preparative SFC
Because CAS 1183571-66-5 contains a stereocenter at C1, it is typically supplied as a racemate. To avoid ambiguous Structure-Activity Relationship (SAR) data, enantiomers must be resolved prior to biological testing.
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Analytical Screening: Screen the racemate on an analytical Supercritical Fluid Chromatography (SFC) system using chiral stationary phases (e.g., Chiralpak AD-H or IC) with a CO2/MeOH gradient.
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Self-Validation Check 1: Proceed to preparative scale only if analytical SFC demonstrates baseline resolution ( Rs>1.5 ).
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Preparative Separation: Inject the racemate onto the preparative SFC column using the optimized isocratic method.
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Fraction Validation:
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Self-Validation Check 2: Analyze the isolated fractions using a polarimeter. The fractions must exhibit equal but opposite specific optical rotations ( [α]D ), confirming enantiomeric purity (>99% ee).
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Safety, Handling, and Regulatory Compliance
Handling CAS 1183571-66-5 requires strict adherence to safety protocols due to its toxicity and irritant properties. The compound is classified under several GHS hazard categories[4].
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled[4] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation[4] |
| Eye Damage | Category 1 | H318 | Causes serious eye damage[4] |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness[4] |
Engineering Controls & PPE:
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All manipulations, especially during the generation of acyl fluorides (which can release HF gas upon hydrolysis), must be conducted inside a certified chemical fume hood.
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Operators must wear splash-proof chemical goggles (due to H318 Eye Damage risk) and nitrile gloves rated for organic amines.
References
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[4] NextSDS. methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information. Available at: [Link]
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[3] Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
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[2] MDPI. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Available at: [Link]
